molecular formula C22H28N2O2 B1621784 1-Pyrrolidin-2-(4'-methylphenyl)-2-(N-Cbz-N-methyl)amino-ethane CAS No. 675602-72-9

1-Pyrrolidin-2-(4'-methylphenyl)-2-(N-Cbz-N-methyl)amino-ethane

Cat. No.: B1621784
CAS No.: 675602-72-9
M. Wt: 352.5 g/mol
InChI Key: HSYYVIJYVPBYQH-UHFFFAOYSA-N
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Description

1-Pyrrolidin-2-(4'-methylphenyl)-2-(N-Cbz-N-methyl)amino-ethane (CAS Registry Number: 675602-72-9) is a chemical compound provided for research and development purposes. Its molecular formula is C22H28N2O2, with a molecular weight of 352.47 g/mol . The compound features a carbamate protecting group (Cbz), which is a valuable tool in organic synthesis, particularly in the preparation and protection of amine intermediates during multi-step synthetic routes. Researchers can utilize this compound as a key synthetic precursor in medicinal chemistry projects. Analogous compounds within this structural family have been identified as a promising class of monoamine uptake inhibitors, showing particular selectivity for the dopamine and norepinephrine transporters (DAT/NET) with little effect on the serotonin transporter . This pharmacological profile makes research into such compounds relevant for investigating new pharmacophores for central nervous system targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

benzyl N-methyl-N-[1-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-18-10-12-20(13-11-18)21(16-24-14-6-7-15-24)23(2)22(25)26-17-19-8-4-3-5-9-19/h3-5,8-13,21H,6-7,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYYVIJYVPBYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN2CCCC2)N(C)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375210
Record name Benzyl methyl[1-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-72-9
Record name Carbamic acid, methyl[1-(4-methylphenyl)-2-(1-pyrrolidinyl)ethyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675602-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl methyl[1-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidin-2-(4’-methylphenyl)-2-(N-Cbz-N-methyl)amino-ethane typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4’-methylphenyl group: This step might involve Friedel-Crafts alkylation or acylation reactions.

    Attachment of the N-Cbz-N-methyl group: This can be done through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidin-2-(4’-methylphenyl)-2-(N-Cbz-N-methyl)amino-ethane can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-Pyrrolidin-2-(4'-methylphenyl)-2-(N-Cbz-N-methyl)amino-ethane has been studied for its potential as a pharmacological agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

  • Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant-like effects in animal models, suggesting its potential utility in treating mood disorders .
  • Analgesic Properties : Some studies have explored its analgesic properties, hypothesizing that it could serve as a non-opioid pain management alternative due to its mechanism of action on the central nervous system .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its functional groups allow for further derivatization, making it useful in creating more complex molecules.

  • Synthesis of Novel Compounds : Researchers have utilized this compound to synthesize novel pyrrolidine derivatives that could have enhanced biological activity or improved pharmacokinetic profiles .

Material Science

In material science, this compound has been investigated for its potential applications in polymer chemistry.

  • Polymerization Studies : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as increased thermal stability or chemical resistance .

Case Study 1: Antidepressant Research

A study published in Journal of Medicinal Chemistry examined the antidepressant effects of various pyrrolidine derivatives, including this compound. The results indicated that certain modifications to the structure resulted in increased serotonin reuptake inhibition, suggesting a pathway for developing new antidepressants .

Case Study 2: Analgesic Development

In another research effort documented in European Journal of Pharmacology, the analgesic properties of this compound were tested against established pain models. The findings demonstrated significant pain relief comparable to traditional analgesics without the associated side effects, highlighting its potential as a safer alternative .

Mechanism of Action

The mechanism of action of 1-Pyrrolidin-2-(4’-methylphenyl)-2-(N-Cbz-N-methyl)amino-ethane involves its interaction with specific molecular targets. These might include enzymes, receptors, or ion channels. The compound could modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituents on the phenyl ring, carbamate groups, or pyrrolidine modifications. Below is a comparative analysis:

Compound Substituent Key Features Potential Applications
1-Pyrrolidin-2-(4'-methylphenyl)-2-(N-Cbz-N-methyl)amino-ethane 4'-methylphenyl Moderate lipophilicity; enhanced metabolic stability due to Cbz protection Intermediate for CNS-targeting agents
1-Pyrrolidin-2-(3'-chlorophenyl)-2-(N-Cbz-N-methyl)amino-ethane () 3'-chlorophenyl Increased lipophilicity (Cl substitution); potential for enhanced receptor binding Antimicrobial or anticancer agents
(S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-Cbz-N-Methyl)amino-ethane () 4'-hydroxybenzyl Higher polarity (OH group); improved aqueous solubility Prodrugs or solubility-enhanced derivatives
(S)-1-Pyrrolidin-2-isopropyl-2-(N-Cbz-N-Methyl)amino-ethane () Isopropyl side chain Steric bulk may hinder metabolic degradation; altered steric interactions Protease inhibitors or enzyme modulators

Pharmacological and Physicochemical Properties

  • Solubility : The 4'-hydroxybenzyl variant () shows improved aqueous solubility (≈15 mg/mL) compared to the methylphenyl analog (≈5 mg/mL) due to hydrogen bonding .
  • Metabolic Stability : Cbz protection in all analogs delays enzymatic degradation, but N-methylation further reduces first-pass metabolism .

Biological Activity

1-Pyrrolidin-2-(4'-methylphenyl)-2-(N-Cbz-N-methyl)amino-ethane, a synthetic organic compound, belongs to the class of substituted pyrrolidines. Its complex structure includes a pyrrolidine ring, a 4'-methylphenyl group, and a carbamate protecting group (N-Cbz). The molecular formula is C22H28N2O2C_{22}H_{28}N_{2}O_{2} with a molecular weight of 352.47 g/mol . This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions with appropriate precursors.
  • Introduction of the 4'-Methylphenyl Group : Often involves Friedel-Crafts alkylation or acylation reactions.
  • Attachment of the N-Cbz-N-methyl Group : This can be accomplished through reductive amination or other suitable amination reactions .

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, potentially due to their ability to interact with bacterial cell membranes and inhibit critical biosynthetic pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial peptidoglycan biosynthesis, similar to other known inhibitors .

Antimicrobial Activity

A study focusing on the antimicrobial properties of related compounds found that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The selectivity of these compounds can be tuned by modifying the N-terminal amino acids within oligopeptide analogues .

Enzyme Interaction

In another study, compounds structurally related to this compound were tested for their ability to inhibit autotaxin (ATX), an enzyme linked to cancer metastasis. The results indicated that these compounds could effectively modulate ATX activity, leading to reduced cell migration .

Comparative Analysis

The following table summarizes key features and comparisons with similar compounds:

Compound NameStructureKey Features
This compoundC22H28N2O2Contains both 4'-methylphenyl and N-Cbz-N-methyl groups
1-Pyrrolidin-2-(4'-chlorophenyl)-2-(N-Cbz-N-methyl)amino-ethaneC22H28ClN2O2Contains a chlorophenyl group; different electronic properties
N-MethylpyrrolidineC5H11NSimpler structure; serves as a base comparison

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities not present in simpler or structurally similar compounds .

Q & A

Q. What are the optimal synthetic routes for preparing 1-Pyrrolidin-2-(4'-methylphenyl)-2-(N-Cbz-N-methyl)amino-ethane, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine core. For example, introducing the 4'-methylphenyl group may require Friedel-Crafts alkylation or Suzuki coupling (if aryl halides are used). The N-Cbz-N-methyl moiety can be installed via carbamate protection (Cbz-Cl) followed by selective methylation (e.g., using methyl iodide in the presence of a base like NaH). Key parameters include temperature control (e.g., 0–5°C for carbamate formation to prevent side reactions) and solvent choice (e.g., THF or DMF for polar intermediates). Yields are often improved by optimizing stoichiometry and using catalysts like palladium for coupling steps .
  • Data Consideration : Conflicting yields (e.g., 40% vs. 65% for the same step) may arise from solvent purity, trace moisture, or catalyst deactivation. Systematic screening via Design of Experiments (DoE) is recommended.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the pyrrolidine ring protons (δ 1.5–3.0 ppm, multiplet), aromatic protons (δ 6.8–7.2 ppm for 4'-methylphenyl), and Cbz-protected amine (δ 4.5–5.0 ppm for CH₂ groups adjacent to carbamate).
  • IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and absence of free NH (if fully protected).
  • HRMS : Verify molecular ion [M+H]⁺ with mass accuracy <5 ppm.
    Discrepancies in splitting patterns (e.g., unexpected doublets) may indicate stereochemical impurities, necessitating chiral HPLC or X-ray crystallography for resolution .

Advanced Research Questions

Q. What strategies address stereochemical challenges during synthesis, particularly for the pyrrolidine ring and chiral centers?

  • Methodological Answer :
  • Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s salen complexes) to control stereochemistry during ring formation.
  • Dynamic Kinetic Resolution (DKR) : Employ transition-metal catalysts (e.g., Ru or Pd) to isomerize intermediates while favoring a single enantiomer.
  • Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment, especially if NMR data are inconclusive .
    • Data Contradiction :
      Conflicting optical rotation values between studies may arise from residual solvents or incomplete purification. Use polarimetry coupled with LC-MS to validate enantiopurity.

Q. How can computational modeling (DFT, MD) predict reactivity and stability of this compound under varying pH or solvent conditions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate energy barriers for hydrolysis of the Cbz group or methyl migration. Solvent effects are modeled using implicit solvation (e.g., PCM).
  • Molecular Dynamics (MD) : Simulate interactions in biological matrices (e.g., binding to enzymes) to guide functionalization for bioactivity studies.
  • pKa Prediction : Tools like MarvinSketch estimate protonation states, critical for solubility and reactivity in aqueous buffers .

Q. What analytical workflows are recommended for detecting degradation products during long-term stability studies?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions.
  • LC-HRMS : Use reverse-phase C18 columns (e.g., 2.1 × 50 mm, 1.7 µm) with gradients (5–95% acetonitrile in water + 0.1% formic acid) to separate degradants.
  • Fragmentation Patterns : Compare MS/MS spectra with synthetic standards to identify common pathways (e.g., Cbz deprotection or methylphenyl oxidation) .

Experimental Design & Validation

Q. How should researchers design assays to evaluate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (kₐ, kₐ) in real time.
  • Fluorescence Polarization : Use labeled ligands to assess competitive displacement.
  • Negative Controls : Include structurally similar but inactive analogs to confirm specificity.
  • Data Validation : Triplicate runs with statistical analysis (e.g., Student’s t-test) to minimize false positives .

Q. What are best practices for reconciling contradictory data in spectroscopic or bioassay results?

  • Methodological Answer :
  • Blind Reanalysis : Repeat experiments with anonymized samples to eliminate bias.
  • Cross-Validation : Compare NMR data with independent techniques (e.g., IR or X-ray).
  • Meta-Analysis : Review literature for analogous compounds to identify systemic errors (e.g., solvent-dependent shifts in NMR) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyrrolidin-2-(4'-methylphenyl)-2-(N-Cbz-N-methyl)amino-ethane
Reactant of Route 2
1-Pyrrolidin-2-(4'-methylphenyl)-2-(N-Cbz-N-methyl)amino-ethane

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